molecular formula C20H17N3Na2O9S3 B1208129 Acid violet 19 CAS No. 3244-88-0

Acid violet 19

Cat. No. B1208129
CAS RN: 3244-88-0
M. Wt: 585.5 g/mol
InChI Key: WZRZTHMJPHPAMU-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of Acid Violet 19 has been investigated through the development of a molecularly imprinted polymer (MIP) aimed at the specific determination of AV19 in water samples. This polymer was synthesized using 1-vinyl imidazole as a functional monomer and initiated by 2,2'-azobis(2-methylpropionitrile). Computational simulations supported the selection of the monomer for its effective interaction with AV19, leading to a polymer with selective adsorption capabilities (Luna Quinto et al., 2020).

Molecular Structure Analysis

The molecular structure of AV19 facilitates the selective adsorption and identification processes, as exemplified in the MIP synthesis. The MIP demonstrated excellent selectivity towards AV19, indicating the importance of the molecular structure in determining the interaction specificity of the polymer with the dye.

Chemical Reactions and Properties

Degradation processes of AV19 have been explored, highlighting the dye's interaction with advanced oxidation processes. For instance, the electro-peroxone process in a laboratory flow plant showed effective degradation of AV19, achieving significant discoloration and mineralization, indicating the chemical reactivity of AV19 under specific conditions (Cornejo et al., 2021).

Physical Properties Analysis

Biodegradation studies have shown that Pseudomonas aeruginosa can decolorize AV19 efficiently, reflecting on its physical properties that allow for microbial interactions leading to degradation. The process showed that AV19 could be decolorized under a range of pH and temperature conditions, demonstrating the versatility of the dye in environmental processes (Jadhav et al., 2012).

Scientific Research Applications

Molecularly Imprinted Polymer Development

A study by Quinto et al. (2020) highlights the development of a molecularly imprinted polymer (MIP) for the quantification of Acid Violet 19 (AV19) in water samples. The MIP exhibited excellent selectivity towards AV19, demonstrating its potential for environmental monitoring and analysis.

Electro-peroxone Degradation

Cornejo et al. (2021) investigated the degradation of Acid Violet 19 using the electro-peroxone process in a laboratory flow plant. This study, described in Chemosphere, demonstrates a potential method for the treatment of textile dye pollution.

Biodegradation by Pseudomonas aeruginosa

Jadhav et al. (2012) conducted a study on the biodegradation of Acid Violet 19, detailing the effective decolorization of the dye by the bacterium Pseudomonas aeruginosa. Their research, published in Clean-soil Air Water, suggests a potential for biological treatment methods in dye pollution management.

Fenton Chemistry in Dye Treatment

Kulik et al. (2007) explored the use of Fenton/Fenton-like oxidation combined with lime coagulation for treating solutions containing Acid Violet 19. The study, found in Separation Science and Technology, indicates the effectiveness of this method in color removal and potential environmental applications.

Adsorption on Activated Carbon

The work by Thinakaran et al. (2008) in Journal of hazardous materials focuses on the adsorption of Acid Violet 17, a related dye, using activated carbons from agricultural by-products, suggesting a sustainable approach for dye removal from aqueous solutions.

Safety And Hazards

According to the safety data sheet, Acid Violet 19 may cause irritation of the respiratory tract if inhaled, may be harmful if swallowed, may cause an allergic skin reaction if there is skin contact, and contact with eyes should be avoided .

Future Directions

There is ongoing research into the use of local corn starch as an adsorbent for the removal of Acid Violet 19, a dye that is highly toxic and carcinogenic in real water samples . This represents a potential future direction for the use and treatment of Acid Violet 19.

properties

IUPAC Name

disodium;(3E)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O9S3.2Na/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRZTHMJPHPAMU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)O)C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C/C(=C(\C2=CC(=C(C=C2)N)S(=O)(=O)O)/C3=CC(=C(C=C3)N)S(=O)(=O)[O-])/C=C(C1=N)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3Na2O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044418
Record name C.I. Acid Violet 19
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Olive to dark olive-green solid; [Merck Index] Blue-green powder; [Sigma-Aldrich MSDS]
Record name Acid Fuchsin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11384
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Fuchsin acid

CAS RN

3244-88-0
Record name Benzenesulfonic acid, 2-amino-5-[(4-amino-3-sulfophenyl)(4-imino-3-sulfo-2,5-cyclohexadien-1-ylidene)methyl]-3-methyl-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Violet 19
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-(4-amino-3-methyl-5-sulphonatophenyl)-1-(4-amino-3-sulphonatophenyl)methylene)cyclohexa-1,4-dienesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.833
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
347
Citations
OM Cornejo, M Ortiz, ZG Aguilar, JL Nava - Chemosphere, 2021 - Elsevier
… This paper deals with the degradation of Acid Violet 19 (AV19) textile dye by the electro-peroxone (E-peroxone) process in a laboratory flow plant using a filter press cell fitted with a 3D …
Number of citations: 18 www.sciencedirect.com
ML Quinto, S Khan, G Picasso… - Journal of hazardous …, 2020 - Elsevier
… developed for the determination of acid violet 19 (AV19) dye. … provided excellent selectivity towards acid violet 19 (AV19) … , and determination of acid violet 19 presents in complex real …
Number of citations: 46 www.sciencedirect.com
MR Patil, SD Khairnar, VS Shrivastava - Applied Nanoscience, 2016 - Springer
… The present work report is a new and simple method for removal and recovery of Acid violet 19 … the degradation kinetics of Acid violet 19 on PANI–Fe 3 O 4 magnetic nanocomposites. …
Number of citations: 61 link.springer.com
SB Jadhav, SM Yedurkar, SS Phugare… - CLEAN–Soil, Air …, 2012 - Wiley Online Library
Acid violet 19 (AV) belongs to the triphenylmethane (TPM) class of dyes which are potentially mutagenic or carcinogenic. However, very little studies on biodegradation of AV were …
Number of citations: 30 onlinelibrary.wiley.com
H Ali, SK Muhammad - African Journal of Biotechnology, 2008 - ajol.info
… In the current research work, the potential of a deuteromycete fungus, Alternaria solani for the removal of a dye, Acid Violet 19 from aqueous solution was studied. The fungus …
Number of citations: 29 www.ajol.info
S Sharma, S Rani, K Kaur, S Jindal… - Environ. Int. J. Sci. Technol., 2019 - sedindia.in
… With the aim of finding a cost effective adsorbent for the removal of Acid Violet 19 (AV 19) dye from polluted water, the batch adsorption studies were carried out for removing the dye …
Number of citations: 2 www.sedindia.in
AG do Rêgo Júnior, ÍPRA de Oliveira… - Zeitschrift für …, 2023 - degruyter.com
… The reagents used for the synthesis of Acid violet 19 was purchased from Sigma-Aldrich (Brazil). For pH control, we acquired both a concentrated HCl solution (37 %) and NaOH tablets …
Number of citations: 0 www.degruyter.com
S Kodavatiganti, AP Bhat, PR Gogate - Separation and Purification …, 2021 - Elsevier
In the present work, the sonochemical degradation of an acid dye, acid Violet-7, has been investigated using an ultrasonic bath at an working volume as 1 L. Effect of ultrasonic power, …
Number of citations: 28 www.sciencedirect.com
SK Tang, TT Teng, AFM Alkarkhi… - Environmental …, 2010 - researchgate.net
… removal of Acid violet 19 have been examined. The degradation efficiency of Acid violet 19 with … In this study, ultrasound will be introduced to degrade the Acid violet 19 (AV 19) dye. The …
Number of citations: 0 www.researchgate.net
RT KAPOOR - envirobiotechjournals.com
… on Acid violet 19 … Acid violet 19 dye was observed at pH2 with optimum adsorbent dose 1.2g at 60 0C. Zeolite synthesized from coal fly ash showed significant removal of Acid violet 19 …
Number of citations: 0 www.envirobiotechjournals.com

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